CID 73166687
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 73166687 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 73166687 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Reduction Reactions: Utilizing reducing agents to achieve the desired chemical structure.
Substitution Reactions: Employing nucleophilic or electrophilic substitution to introduce specific functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes, ensuring consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis are commonly used to produce this compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
CID 73166687 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Using reducing agents to achieve reduced forms.
Substitution: Engaging in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
CID 73166687 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in manufacturing processes and product formulations.
Wirkmechanismus
The mechanism of action of CID 73166687 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the context of its application, such as in therapeutic settings or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 91857419: Known for its unique properties and applications in similar fields.
CID 91853967: Shares structural similarities and reactivity with CID 73166687.
Uniqueness
This compound stands out due to its specific molecular structure and reactivity, making it suitable for specialized applications. Its unique properties allow for targeted use in scientific research and industrial processes, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant importance in various fields. Its unique properties, preparation methods, and applications make it a valuable subject of study and use in scientific research and industry.
Eigenschaften
Molekularformel |
C15H37PSn2 |
---|---|
Molekulargewicht |
485.8 g/mol |
InChI |
InChI=1S/C10H22P.5CH3.2Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;;;;/h3-10H2,1-2H3;5*1H3;; |
InChI-Schlüssel |
IXFJIAYLJOJXSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)CC[Sn](C)C.C[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.